molecular formula C11H15IN2O5 B12850940 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione CAS No. 90301-67-0

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B12850940
CAS No.: 90301-67-0
M. Wt: 382.15 g/mol
InChI Key: GCWFSWUOBUKTOE-DJLDLDEBSA-N
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Description

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of pyrimidine nucleosides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione typically involves multiple steps:

    Formation of the tetrahydrofuran ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the hydroxyl groups: Hydroxylation reactions are used to introduce the hydroxyl groups at the desired positions.

    Attachment of the pyrimidine ring: This step involves the coupling of the tetrahydrofuran derivative with a pyrimidine precursor.

    Introduction of the iodoethyl group: This can be done through halogenation reactions, where an ethyl group is iodinated.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The iodoethyl group can be reduced to an ethyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential antiviral or anticancer agent due to its structural similarity to nucleosides.

    Industry: Used in the development of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The iodoethyl group may facilitate binding to specific molecular targets, leading to the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil: Another pyrimidine nucleoside with antiviral properties.

    1-(β-D-Arabinofuranosyl)-5-iodocytosine: Used in the treatment of certain cancers.

Uniqueness

1-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(2-iodo-ethyl)-1H-pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of both hydroxyl and iodoethyl groups, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

90301-67-0

Molecular Formula

C11H15IN2O5

Molecular Weight

382.15 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-iodoethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C11H15IN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1

InChI Key

GCWFSWUOBUKTOE-DJLDLDEBSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCI)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCI)CO)O

Origin of Product

United States

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